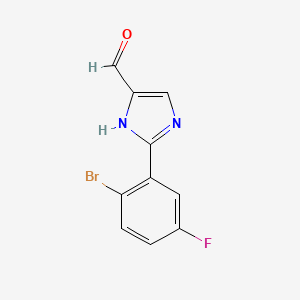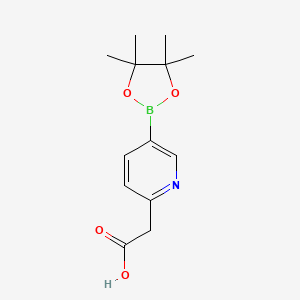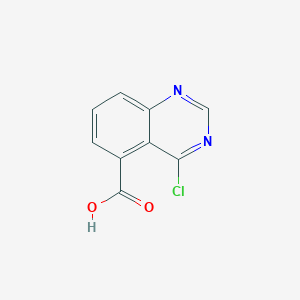![molecular formula C11H10F2O B13669398 1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669398.png)
1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a fluorinated organic compound with a unique structure that includes a tetrahydrobenzoannulene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the fluorination of a suitable precursor. One common method is the reaction of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar fluorination reactions but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted benzoannulenes.
Reduction: Formation of 1,4-difluoro-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1,4-Difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes involving fluorinated compounds.
Wirkmechanismus
The mechanism of action of 1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
- 3-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Contains a bromine atom instead of fluorine, leading to different reactivity and applications .
- 2-Amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo 7annulen-1,3-dicarbonitrile : Contains additional functional groups, making it useful in different synthetic applications .
Uniqueness
1,4-Difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to non-fluorinated analogs. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H10F2O |
|---|---|
Molekulargewicht |
196.19 g/mol |
IUPAC-Name |
1,4-difluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H10F2O/c12-8-5-6-9(13)11-7(8)3-1-2-4-10(11)14/h5-6H,1-4H2 |
InChI-Schlüssel |
PKFMAGGQAPNNGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C2=C(C=CC(=C2C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)

![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)

![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)

![3-Iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13669386.png)

![5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13669393.png)
![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)
